3-Ethyl-5-methylphenol

Description

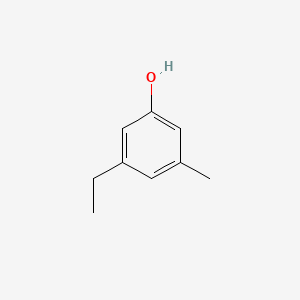

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-5-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLXABLZQNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220101 |

Source

|

| Record name | 3-Ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.32 mg/mL at 25 °C |

Source

|

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

698-71-5 |

Source

|

| Record name | 3-Ethyl-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYL-5-METHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ETHYL-5-METHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV1NMG73ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C |

Source

|

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

3-Ethyl-5-methylphenol CAS number 698-71-5

An In-depth Technical Guide to 3-Ethyl-5-methylphenol (CAS 698-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, with CAS Registry Number 698-71-5, is an organic aromatic compound belonging to the class of meta-cresols.[1] Structurally, it is a phenol (B47542) substituted with a methyl group and an ethyl group at positions 3 and 5, respectively.[1] This alkylphenol is recognized as a bioactive chemical and serves as a valuable intermediate in organic synthesis.[][3] Its presence has been identified in natural sources such as wild rice (Zizania aquatica), and it is of interest for its potential biological activities, characteristic of the cresol (B1669610) subclass.[1][4] This document provides a comprehensive technical overview of its properties, synthesis, and potential research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-Ethyl-5-methylphenol are summarized below. Data has been aggregated from established chemical databases.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 3-ethyl-5-methylphenol | [5] |

| Synonyms | 5-Ethyl-m-cresol, 3-Methyl-5-ethylphenol | [3][6] |

| CAS Number | 698-71-5 | [7] |

| Molecular Formula | C₉H₁₂O | [] |

| Molecular Weight | 136.19 g/mol | [][5] |

| Appearance | Solid | [5] |

| Melting Point | 51.6 - 54 °C | [5][7] |

| Boiling Point | 232.8 - 233.5 °C (at 760 mmHg) | [][7] |

| Density | 0.994 g/cm³ | [] |

| Water Solubility | 2.32 mg/mL at 25 °C | [5][6] |

| LogP | 2.8 - 2.91 | [5][8] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 3-Ethyl-5-methylphenol.

| Spectroscopic Technique | Key Data Points | Source(s) |

| Mass Spectrometry (GC-MS, EI) | Major m/z peaks: 121 (100%), 136 (55%), 91 (24%), 77 (22%) | [5][9] |

| Infrared (IR) Spectroscopy | Vapor phase and KBr-pellet spectra available from spectral databases. | [5][10] |

| ¹H NMR Spectroscopy | Predicted shifts include aromatic protons (6.5-7.0 ppm), phenolic -OH (variable, ~5.0 ppm), ethyl -CH₂- (~2.6 ppm), ethyl -CH₃ (~1.2 ppm), and methyl -CH₃ (~2.3 ppm). | N/A |

| ¹³C NMR Spectroscopy | Predicted shifts include aromatic carbons (~110-155 ppm), ethyl -CH₂- (~29 ppm), ethyl -CH₃ (~16 ppm), and methyl -CH₃ (~21 ppm). | N/A |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 3-Ethyl-5-methylphenol is sparse, a classical and highly effective two-step method for preparing alkylphenols involves the Friedel-Crafts acylation of a precursor followed by the Clemmensen reduction of the resulting ketone.[11][12] This sequence provides a robust framework for its potential synthesis.

Caption: General synthetic workflow for alkylphenols.

Experimental Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of an activated aromatic ring, a key C-C bond-forming reaction.[13][14]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.

-

Reagent Charging: Charge the flask with the aromatic precursor (1.0 eq) and a dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene). Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.5 eq) to the stirred solution in portions. The product ketone forms a complex with the Lewis acid, often necessitating more than a stoichiometric amount.[13][14]

-

Acylating Agent Addition: Add the acyl halide (e.g., propanoyl chloride, 1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude aryl alkyl ketone can be purified further by column chromatography or distillation.

Experimental Protocol 2: Clemmensen Reduction

This protocol reduces the aryl alkyl ketone intermediate to the final alkylphenol product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[11][12][15]

-

Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, briefly wash granular zinc (10 eq) with 5% HCl to activate the surface. Decant the acid and cover the zinc with a 5% aqueous solution of mercury(II) chloride (HgCl₂). Swirl the mixture for 5-10 minutes. Decant the HgCl₂ solution and wash the resulting amalgam with distilled water (3x).

-

Apparatus Setup: Place the freshly prepared zinc amalgam in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: Add the aryl alkyl ketone (1.0 eq), concentrated hydrochloric acid, water, and toluene (B28343) to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc.[12] Additional portions of concentrated HCl may be required during the reaction (e.g., every 6 hours) to maintain a strongly acidic environment.[16]

-

Reaction Monitoring: Continue refluxing for 24-48 hours, monitoring the disappearance of the ketone by TLC.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully decant the liquid from the excess zinc amalgam.

-

Extraction: Transfer the liquid to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or toluene, 3x).

-

Purification: Combine the organic extracts, wash with water, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The final product, 3-Ethyl-5-methylphenol, can be purified by vacuum distillation or recrystallization.

Biological Activity and Applications

While 3-Ethyl-5-methylphenol is designated as a bioactive chemical, specific studies detailing its mechanism of action or its role in signaling pathways are not prevalent in the public literature.[17] However, its structural similarity to other well-researched alkylphenols, such as carvacrol (B1668589) and thymol, suggests potential areas for investigation.[18]

-

Antimicrobial Potential: Many phenolic compounds, particularly alkylphenols like carvacrol, exhibit significant antibacterial and antifungal properties.[3][18] This makes 3-Ethyl-5-methylphenol a candidate for screening in antimicrobial assays.

-

Antioxidant Activity: The phenol moiety is a well-known scavenger of free radicals. It is reasonable to infer that 3-Ethyl-5-methylphenol would exhibit antioxidant activity, a property valuable in both pharmaceutical and industrial contexts.[19]

-

Chemical Intermediate: It is primarily used in the synthesis of other chemical intermediates.[3] Its functional groups (hydroxyl and an aromatic ring) allow for a variety of subsequent chemical modifications.

Caption: Logical relationships and potential research avenues.

Safety and Handling

3-Ethyl-5-methylphenol is considered a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statements |

|

| Danger | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H318: Causes serious eye damage.[5] H335: May cause respiratory irritation.[5] H400: Very toxic to aquatic life.[5][20] |

References

- 1. Human Metabolome Database: Showing metabocard for 3-Ethyl-5-methylphenol (HMDB0038985) [hmdb.ca]

- 3. CAS 698-71-5: 3-Ethyl-5-methylphenol | CymitQuimica [cymitquimica.com]

- 4. contaminantdb.ca [contaminantdb.ca]

- 5. 3-Ethyl-5-methylphenol | C9H12O | CID 12775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-ethyl-meta-cresol, 698-71-5 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3-Ethyl-5-methylphenol | SIELC Technologies [sielc.com]

- 9. Phenol, 3-ethyl-5-methyl- [webbook.nist.gov]

- 10. Phenol, 3-ethyl-5-methyl- [webbook.nist.gov]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. byjus.com [byjus.com]

- 16. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 17. medkoo.com [medkoo.com]

- 18. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 698-71-5|3-Ethyl-5-methylphenol|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 3-Ethyl-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Ethyl-5-methylphenol (CAS No: 698-71-5), a substituted phenol (B47542) of interest in various chemical and pharmaceutical research domains. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The structural elucidation of 3-Ethyl-5-methylphenol is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 6.5 - 7.5 | m | - |

| -OH | 4.0 - 7.0 | br s | - |

| -CH₂- | ~2.6 | q | ~7.5 |

| Ar-CH₃ | ~2.3 | s | - |

| -CH₂CH₃ | ~1.2 | t | ~7.5 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-OH | 155 - 160 |

| C-Et | 140 - 145 |

| C-Me | 138 - 142 |

| C-H (aromatic) | 115 - 130 |

| -CH₂- | 25 - 30 |

| Ar-CH₃ | 20 - 25 |

| -CH₂CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3-Ethyl-5-methylphenol is characterized by the following key absorption bands.

IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch (phenolic) |

| ~3030 | C-H stretch (aromatic) |

| ~2965, ~2870 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (phenol) |

| ~850 - 750 | C-H bend (aromatic, substitution dependent) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 3-Ethyl-5-methylphenol shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 54.55 | [M]⁺ (Molecular Ion) |

| 121 | 99.99 | [M-CH₃]⁺ |

| 91 | 23.55 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 22.49 | [C₆H₅]⁺ (Phenyl cation) |

| 39 | 16.05 | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

NMR Spectroscopy

Sample Preparation: For ¹H NMR, approximately 5-10 mg of 3-Ethyl-5-methylphenol is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.5-0.7 mL of solvent is generally required to obtain a good signal-to-noise ratio in a reasonable time. The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: A ¹H NMR spectrum of a similar compound was recorded on a Varian A-60 spectrometer.[1] A standard ¹H NMR experiment involves acquiring a free induction decay (FID) signal following a short radiofrequency pulse. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 3-Ethyl-5-methylphenol (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure (several tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition: The FTIR spectrum of 3-Ethyl-5-methylphenol was obtained using a Bruker IFS 85 spectrometer.[1] The KBr pellet is placed in a sample holder in the path of the IR beam. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: For GC-MS analysis, a dilute solution of 3-Ethyl-5-methylphenol is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition: The mass spectrum of 3-Ethyl-5-methylphenol was recorded on a HITACHI M-80B instrument.[1] The sample is injected into a gas chromatograph (GC) where it is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV.[1] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of 3-Ethyl-5-methylphenol using the described spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

References

The Elusive Presence of 3-Ethyl-5-methylphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, a member of the alkylphenol family, is a naturally occurring aromatic organic compound. While its presence in the environment is often associated with industrial sources, there is evidence of its endogenous production within the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 3-Ethyl-5-methylphenol in plants, focusing on its detection, analytical methodologies, and biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals who are interested in the phytochemical landscape and the potential applications of this specific alkylphenol.

Natural Occurrence and Quantitative Data

3-Ethyl-5-methylphenol has been identified as a volatile component in certain members of the Poaceae family, specifically in cereals and wild rice (Zizania aquatica)[1]. However, a thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in plant matrices. While its presence has been detected, to date, no studies have published specific concentration data for 3-Ethyl-5-methylphenol in any plant species or tissue. The statement that "very few articles have been published on 3-Ethyl-5-methylphenol" is a recurring theme in the available literature, underscoring the nascent stage of research into this particular phytochemical[2].

Table 1: Documented Natural Occurrence of 3-Ethyl-5-methylphenol in Plants

| Plant Species | Family | Tissue/Part | Quantitative Data | Reference |

| Cereals (unspecified) | Poaceae | Grain/Product | Not Quantified | [1][2] |

| Wild Rice (Zizania aquatica) | Poaceae | Grain | Not Quantified | [1] |

Experimental Protocols

The analysis of 3-Ethyl-5-methylphenol in plant materials typically involves chromatographic techniques coupled with mass spectrometry. While specific protocols for this compound are not explicitly detailed in the literature, methodologies for the analysis of other alkylphenols in cereals can be adapted.

Sample Preparation and Extraction

A general workflow for the extraction of 3-Ethyl-5-methylphenol from plant matrices, such as cereal grains, is outlined below. This protocol is based on established methods for the analysis of phenolic compounds.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile compounds like 3-Ethyl-5-methylphenol. The following table summarizes typical GC-MS parameters that can be used as a starting point for method development.

Table 2: General GC-MS Parameters for Alkylphenol Analysis

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial: 50-70 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-450 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Biosynthetic Pathways

The biosynthesis of alkylphenols in plants is believed to follow the polyketide pathway. While a specific enzymatic pathway for 3-Ethyl-5-methylphenol has not been elucidated, the general mechanism for the formation of short-chain alkylphenols in plants, particularly in the Poaceae family, involves the condensation of a fatty acyl-CoA starter unit with malonyl-CoA extender units, catalyzed by type III polyketide synthases (PKSs)[3].

The proposed biosynthetic logic suggests that a specific short-chain fatty acyl-CoA (e.g., butyryl-CoA or a related precursor) serves as the starter unit. This is followed by a series of condensation and cyclization reactions to form the aromatic ring, which is subsequently methylated.

Future Directions and Conclusion

The study of 3-Ethyl-5-methylphenol in plants is a field ripe for further investigation. The lack of quantitative data presents a significant opportunity for researchers to conduct pioneering work in phytochemistry. Future research should focus on:

-

Quantitative Analysis: Developing and validating sensitive analytical methods to quantify the concentration of 3-Ethyl-5-methylphenol in various plant tissues, particularly in cereals and wild rice.

-

Biosynthetic Pathway Elucidation: Identifying the specific genes and enzymes involved in the biosynthesis of 3-Ethyl-5-methylphenol in plants using transcriptomics, proteomics, and metabolomics approaches.

-

Biological Activity: Investigating the potential biological activities and pharmacological properties of 3-Ethyl-5-methylphenol, which could open avenues for its use in drug development.

References

A Comprehensive Technical Guide to the Solubility of 3-Ethyl-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Ethyl-5-methylphenol in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility Profile

Quantitative solubility data for 3-Ethyl-5-methylphenol in a wide array of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been established. To provide a broader perspective, this guide includes qualitative and quantitative solubility data for structurally similar compounds, namely cresol (B1669610) and xylenol isomers. These compounds share the phenolic hydroxyl group and alkyl-substituted benzene (B151609) ring, making their solubility behavior a reasonable proxy for estimating that of 3-Ethyl-5-methylphenol.

Table 1: Solubility of 3-Ethyl-5-methylphenol and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| 3-Ethyl-5-methylphenol | Water | 25 | 2.32 mg/mL[1][2][3] |

| m-Cresol | Water | 20-25 | 2.4 g/100 mL[4] |

| Ethanol | - | Soluble[5] | |

| Ether | - | Soluble[5] | |

| Acetone | - | Soluble[5] | |

| Benzene | - | Soluble[5] | |

| Chloroform | - | Soluble[5] | |

| p-Cresol | Water | 25 | ~2.4 g/100 mL[6] |

| Ethanol | - | More soluble than in water[6] | |

| Acetone | - | More soluble than in water[6] | |

| Ether | - | More soluble than in water[6] | |

| 3,5-Dimethylphenol (m-Xylenol) | Water | 25 | 4.88 g/L[7] |

| Ethyl Alcohol | - | Soluble[7] | |

| Carbon Tetrachloride | - | Soluble[7] | |

| Benzene | - | Very soluble | |

| Chloroform | - | Very soluble | |

| Ether | - | Very soluble |

Note: The solubility of phenolic compounds is influenced by the polarity of the solvent, temperature, and pH. The alkyl substitutions on the benzene ring of 3-Ethyl-5-methylphenol increase its lipophilicity compared to phenol, suggesting a higher solubility in less polar organic solvents and lower solubility in water.

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Principle

A supersaturated mixture of the solute (3-Ethyl-5-methylphenol) and the solvent is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that temperature.

Materials and Equipment

-

3-Ethyl-5-methylphenol (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, diethyl ether, ethyl acetate, hexane, toluene)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Detailed Methodology

-

Preparation of a Supersaturated Mixture:

-

Accurately weigh an excess amount of 3-Ethyl-5-methylphenol and add it to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., at least 24 hours) to allow the undissolved solid to settle.

-

Alternatively, for faster separation, centrifuge the mixture at the experimental temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any disturbance of the settled solid.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 3-Ethyl-5-methylphenol in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 3-Ethyl-5-methylphenol of known concentrations.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration is the solubility of 3-Ethyl-5-methylphenol in the tested solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of 3-Ethyl-5-methylphenol. For drug development and other critical applications, it is imperative to experimentally determine the solubility in the specific solvent systems and conditions of interest.

References

- 1. 3-Ethyl-5-methylphenol | C9H12O | CID 12775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Ethyl-5-methylphenol (HMDB0038985) [hmdb.ca]

- 3. 3-ETHYL-5-METHYLPHENOL - Safety Data Sheet [chemicalbook.com]

- 4. Cresol - Wikipedia [en.wikipedia.org]

- 5. inchem.org [inchem.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of 3-Ethyl-5-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-Ethyl-5-methylphenol is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential bioactivities based on the well-documented effects of structurally related alkylphenols and cresols. The information presented herein is intended to serve as a foundation for future research and is largely inferential.

Introduction

3-Ethyl-5-methylphenol, a substituted phenolic compound, belongs to the cresol (B1669610) family of aromatic organic compounds. While its specific biological roles are not extensively characterized, its structural similarity to other bioactive phenols, such as carvacrol (B1668589) and thymol, suggests a potential for a range of pharmacological activities. Phenolic compounds are widely recognized for their diverse biological effects, which are primarily attributed to the reactive hydroxyl group on the aromatic ring. This guide explores the probable biological activities of 3-Ethyl-5-methylphenol, drawing parallels from existing research on related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethyl-5-methylphenol is presented in the table below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interactions with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 698-71-5 | [1] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Odor | Tarry, medicinal | [2] |

| Melting Point | 56-59 °C | [1] |

| Boiling Point | 227 °C | [1] |

| Water Solubility | Low | [2] |

Potential Biological Activities

Based on the known activities of structurally similar alkylphenols and cresols, 3-Ethyl-5-methylphenol is hypothesized to exhibit the following biological effects:

Antimicrobial Activity

Phenolic compounds, including cresols, are well-established antimicrobial agents.[2][3] Their mechanism of action generally involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents, as well as the inhibition of essential enzymes.[4] The lipophilicity of the alkyl groups on the phenolic ring can influence the degree of antimicrobial activity, with an optimal range for membrane interaction.

Hypothesized Activity of 3-Ethyl-5-methylphenol: The presence of both an ethyl and a methyl group may enhance its ability to penetrate bacterial cell membranes compared to simpler phenols. It is likely to be active against a range of bacteria and fungi.

Antioxidant Activity

The hydroxyl group on the phenolic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[5] This antioxidant potential is a hallmark of phenolic compounds. The nature and position of alkyl substituents can modulate this activity.

Hypothesized Activity of 3-Ethyl-5-methylphenol: 3-Ethyl-5-methylphenol is expected to possess antioxidant properties. The electron-donating nature of the ethyl and methyl groups may enhance the radical scavenging capacity of the hydroxyl group.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] They can also inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Hypothesized Activity of 3-Ethyl-5-methylphenol: It is plausible that 3-Ethyl-5-methylphenol could exert anti-inflammatory effects by interfering with these signaling cascades, thereby reducing the expression of inflammatory genes.

Neuroprotective Effects

Emerging research suggests that some polyphenolic compounds may have neuroprotective properties, potentially by mitigating oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[8][9]

Hypothesized Activity of 3-Ethyl-5-methylphenol: Given its predicted antioxidant and anti-inflammatory activities, 3-Ethyl-5-methylphenol could potentially offer neuroprotective benefits, although this requires direct experimental validation.

Quantitative Data on Related Compounds

The following tables summarize quantitative data on the biological activities of compounds structurally related to 3-Ethyl-5-methylphenol to provide a comparative context.

Table 1: Antimicrobial Activity of Selected Phenolic Compounds

| Compound | Microorganism | MIC (μg/mL) | Reference |

| Carvacrol | Staphylococcus aureus | 125 - 500 | [4] |

| Thymol | Escherichia coli | 250 - 1000 | [4] |

| p-Cresol | Clostridium difficile | Bacteriostatic | [10] |

| Eugenol | Staphylococcus epidermidis | 156 - 313 | [4] |

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | Activity | Reference |

| Carvacrol | DPPH Radical Scavenging | IC₅₀ = 25.4 μM | [11] |

| Thymol | ABTS Radical Scavenging | 1.89 TEAC | [11] |

| p-Cresol | H₂O₂ Scavenging | Effective scavenger | [10][12] |

IC₅₀: Half maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity

Table 3: Anti-inflammatory Activity of Selected Phenolic Compounds

| Compound | Assay | Effect | Reference |

| Carvacrol | LPS-stimulated macrophages | Inhibition of NO production | [13] |

| Thymol | LPS-stimulated macrophages | Inhibition of IL-6 and TNF-α | [13] |

| p-Cresol | Cytokine-stimulated HUVECs | Decreased ICAM-1 and VCAM-1 expression | [14] |

LPS: Lipopolysaccharide; NO: Nitric Oxide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; HUVECs: Human Umbilical Vein Endothelial Cells; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of 3-Ethyl-5-methylphenol are outlined below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (3-Ethyl-5-methylphenol) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of Reagents: A solution of DPPH in methanol (B129727) is prepared. A series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) are also prepared.

-

Reaction Mixture: The test compound dilutions are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[15]

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.

-

Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Measurement and Calculation: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by phenolic compounds and a general workflow for biological activity screening.

Caption: Hypothesized anti-inflammatory signaling pathways modulated by 3-Ethyl-5-methylphenol.

Caption: General experimental workflow for screening the biological activity of 3-Ethyl-5-methylphenol.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of 3-Ethyl-5-methylphenol strongly suggests that it possesses a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The information compiled in this guide, based on the activities of related phenolic compounds, provides a solid foundation and rationale for initiating targeted research on this molecule.

Future studies should focus on:

-

In vitro screening: Systematically evaluating the antimicrobial, antioxidant, and anti-inflammatory activities of 3-Ethyl-5-methylphenol using the standardized assays described.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Validating the in vitro findings in appropriate animal models to assess its efficacy and safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 3-Ethyl-5-methylphenol to optimize its biological activities.

Such research will be crucial in elucidating the true therapeutic potential of 3-Ethyl-5-methylphenol and could pave the way for its development as a novel therapeutic agent.

References

- 1. 3-Ethyl-5-methylphenol | C9H12O | CID 12775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cresol | Solvent, Disinfectant, Antiseptic | Britannica [britannica.com]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 6. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P-cresol, a uremic toxin, decreases endothelial cell response to inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Microbial Metabolism of 3-Ethyl-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-methylphenol, an alkylphenol of interest in various industrial and environmental contexts, is subject to microbial degradation. While specific metabolic pathways for this compound are not extensively documented, a comprehensive understanding can be extrapolated from the well-studied metabolism of structurally similar compounds such as cresols, ethylphenols, and other alkylphenols. This technical guide synthesizes the current knowledge on the microbial metabolism of these related compounds to propose a putative metabolic pathway for 3-ethyl-5-methylphenol. It details the key enzymatic reactions, potential microbial catalysts, and provides in-depth experimental protocols for the investigation of its biodegradation. This document is intended to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development to facilitate further studies on the metabolic fate of 3-ethyl-5-methylphenol and its implications.

Introduction

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. Their presence in the environment, often as byproducts of industrial processes, has prompted significant research into their microbial degradation. 3-Ethyl-5-methylphenol, a disubstituted phenol, is structurally related to m-cresol (B1676322) and other ethylphenols. The microbial catabolism of such compounds is a critical process in bioremediation and has implications for understanding the biotransformation of xenobiotics.

This guide will explore the likely metabolic pathways of 3-ethyl-5-methylphenol in microorganisms, focusing on the initial enzymatic attacks and subsequent ring-cleavage mechanisms. It will also provide detailed experimental methodologies to enable researchers to isolate and characterize microorganisms capable of degrading this compound, identify metabolic intermediates, and quantify degradation kinetics.

Proposed Metabolic Pathways for 3-Ethyl-5-methylphenol

Based on the established metabolism of cresols and other alkylphenols by bacteria such as Pseudomonas and Rhodococcus species, two primary aerobic degradation pathways can be postulated for 3-ethyl-5-methylphenol. Both pathways converge on the formation of a substituted catechol, which is then susceptible to aromatic ring cleavage.

Pathway 1: Initial Hydroxylation of the Aromatic Ring

The most common initial step in the aerobic degradation of phenols is the hydroxylation of the aromatic ring to form a catechol derivative. In the case of 3-ethyl-5-methylphenol, a monooxygenase, likely a phenol hydroxylase, would catalyze the introduction of a hydroxyl group, leading to the formation of 3-ethyl-5-methylcatechol .

This catechol derivative can then undergo ring cleavage via two main routes:

-

Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase, the bond between the two hydroxyl-bearing carbons is cleaved, leading to the formation of a cis,cis-muconic acid derivative.

-

Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase, the bond adjacent to one of the hydroxyl groups is cleaved, yielding a 2-hydroxymuconic semialdehyde derivative.[1]

The meta-cleavage pathway is frequently observed in the degradation of alkyl-substituted catechols.[2][3]

Pathway 2: Initial Oxidation of an Alkyl Side Chain

An alternative initial step involves the oxidation of one of the alkyl substituents. Given the presence of both an ethyl and a methyl group, two sub-pathways are possible:

-

Oxidation of the Methyl Group: The methyl group can be sequentially oxidized to a hydroxymethyl, then to a formyl, and finally to a carboxyl group, forming 3-ethyl-5-carboxyphenol . This intermediate could then be hydroxylated to a catechol.

-

Oxidation of the Ethyl Group: The ethyl group can be oxidized at the terminal carbon to form 3-(1-hydroxyethyl)-5-methylphenol , which can be further oxidized.

While less common as an initial step for simple alkylphenols compared to ring hydroxylation, side-chain oxidation has been observed in the metabolism of various aromatic hydrocarbons.[4]

Quantitative Data on Alkylphenol Degradation

Table 1: Kinetic Parameters for the Biodegradation of Phenolic Compounds by Mixed Microbial Cultures

| Compound | Maximum Degradation Rate (Vmax) (µM mg protein⁻¹ h⁻¹) | Half-saturation Constant (Ks) (mM) | Inhibition Constant (Ki) (mM) | Reference |

| Phenol | 46.8 | 1.6 | 10.4 | [5] |

| p-Cresol (B1678582) | 9.3 | 0.7 | 6.3 | [5] |

| m-Cresol | 19.3 | 0.7 | 5.4 | [5] |

| o-Cresol | 16.8 | 2.1 | 3.2 | [5] |

| 2-Ethylphenol | 3.2 | 1.8 | 3.5 | [5] |

| 3,4-Dimethylphenol | 10.5 | 3.5 | 4.5 | [5] |

| 2,5-Dimethylphenol | 0.8 | 1.7 | 1.3 | [5] |

Table 2: Kinetic Parameters of Catechol 2,3-Dioxygenase from Pseudomonas putida

| Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Catechol | 4.5 | 230 | [6] |

| 3-Methylcatechol | 7.7 | 350 | [6] |

| 4-Methylcatechol | 18 | 200 | [6] |

| 4-Ethylcatechol | 42.7 | 330 | [7] |

Note: The data in these tables are derived from studies on different microorganisms and under various experimental conditions. They should be used as a general guide for expected values in studies of 3-ethyl-5-methylphenol degradation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the microbial metabolism of 3-ethyl-5-methylphenol.

Isolation and Culturing of Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of utilizing 3-ethyl-5-methylphenol as a sole carbon and energy source.

Materials:

-

Environmental samples (e.g., soil or water from a contaminated site)

-

Mineral Salts Medium (MSM) with the following composition (per liter of distilled water):

-

K₂HPO₄: 1.5 g

-

KH₂PO₄: 0.5 g

-

(NH₄)₂SO₄: 1.0 g

-

MgSO₄·7H₂O: 0.2 g

-

FeSO₄·7H₂O: 0.01 g

-

Trace element solution: 1 mL

-

-

3-Ethyl-5-methylphenol (stock solution in ethanol)

-

Sterile flasks, petri dishes, and pipettes

-

Incubator shaker

Procedure:

-

Enrichment Culture:

-

Add 1 g of soil or 10 mL of water sample to 100 mL of sterile MSM in a 250 mL flask.

-

Add 3-ethyl-5-methylphenol to a final concentration of 50-100 mg/L.

-

Incubate at 30°C with shaking at 150 rpm for 7-14 days.

-

Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 3-ethyl-5-methylphenol and incubate under the same conditions. Repeat this step 3-5 times.

-

-

Isolation of Pure Cultures:

-

Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

-

Plate 100 µL of each dilution onto MSM agar plates containing 100 mg/L 3-ethyl-5-methylphenol as the sole carbon source.

-

Incubate the plates at 30°C for 5-10 days.

-

Select morphologically distinct colonies and streak them onto fresh MSM agar plates with 3-ethyl-5-methylphenol to obtain pure cultures.

-

-

Growth Studies:

-

Inoculate 100 mL of MSM containing a known concentration of 3-ethyl-5-methylphenol (e.g., 100 mg/L) with a freshly grown culture of the isolated strain.

-

Incubate at 30°C with shaking.

-

At regular time intervals, withdraw samples to measure cell growth (OD₆₀₀) and the concentration of 3-ethyl-5-methylphenol using HPLC.

-

References

- 1. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Uncharted Toxicity Profile of 3-Ethyl-5-methylphenol: A Technical Guide for Researchers

An In-Depth Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-methylphenol (CAS No. 698-71-5), an alkylphenol derivative, presents a significant data gap in the field of toxicology. While its structural analogues have undergone some level of safety assessment, specific quantitative toxicological data for this compound remains largely unavailable. This technical guide synthesizes the current state of knowledge, drawing from hazard classifications and data from structurally similar compounds (analogues) to provide a potential toxicological profile. The considerable reliance on read-across methodologies underscores the need for empirical testing to definitively characterize its safety. This document is intended to guide researchers and drug development professionals in making informed decisions regarding the handling and potential applications of 3-Ethyl-5-methylphenol.

Hazard Identification and Classification

Based on notifications submitted to the European Chemicals Agency (ECHA), 3-Ethyl-5-methylphenol has been assigned several hazard classifications under the Globally Harmonized System (GHS). These classifications, aggregated from multiple notifiers, provide a foundational understanding of the potential risks associated with this compound.[1]

The primary hazards identified are:

-

Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]

-

Skin Irritation: Causes skin irritation (Category 2).[1]

-

Eye Damage: Causes serious eye damage (Category 1).[1]

-

Respiratory Irritation: May cause respiratory irritation (Category 3, Specific Target Organ Toxicity - Single Exposure).[1]

-

Aquatic Hazard: Very toxic to aquatic life (Acute, Category 1).[1]

These classifications are summarized in the table below.

Table 1: GHS Hazard Classification for 3-Ethyl-5-methylphenol

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]

Caption: GHS hazard linkages for 3-Ethyl-5-methylphenol.

Quantitative Toxicological Data (via Analogue Read-Across)

Direct empirical data for key toxicological endpoints such as the median lethal dose (LD50) or No-Observed-Adverse-Effect-Level (NOAEL) for 3-Ethyl-5-methylphenol are not available in the public domain. Safety data sheets for the compound explicitly state "no data available" for these critical values.[2]

In the absence of direct data, a read-across approach, utilizing data from structurally similar chemicals (analogues), is a common strategy in risk assessment.[3][4][5] Simple alkylphenols are considered to exhibit a non-specific, reversible polar narcosis mode of toxic action.[6] This suggests that data from other short-chain mono-alkylphenols may provide an initial estimation of toxicity.

Table 2: Toxicological Data for Analogue Compounds

| Analogue Compound(s) | Endpoint | Value (mg/kg bw/day) | Species | Study Type / Duration | Key Findings / Remarks |

| p-Ethylphenol | NOAEL | 300 | Rat | 28-day Oral Gavage | Based on decreased body weights and adverse clinical signs (staggering gait, etc.) observed at 1000 mg/kg/day.[7] |

| Mono-methylphenols | NOAEL | ≥ 50 | Rat | Sub-chronic Oral | A conservative NOAEL based on findings of low systemic toxicity, proposed for read-across to other mono-alkylphenols.[6] |

Note: The data presented in this table is for analogue compounds and should be used with caution when inferring the toxicological properties of 3-Ethyl-5-methylphenol. The structural and metabolic differences between these compounds and the target compound can influence their toxicological profiles.

Inferred Toxicological Profile

Acute Toxicity

The GHS classification of "Harmful if swallowed" suggests an oral LD50 value likely falling within the range of 300 to 2000 mg/kg for rats. However, without empirical data, this remains an estimation.

Irritation and Sensitization

The compound is classified as a skin and respiratory irritant and is noted to cause serious eye damage.[1] This is consistent with the properties of many phenolic compounds. Data on skin sensitization is not available.

Repeated Dose Toxicity

Based on the read-across data from p-ethylphenol and mono-methylphenols, a preliminary NOAEL for repeated oral exposure could be estimated to be in the range of 50-300 mg/kg bw/day.[6][7] Typical effects observed in repeated-dose studies on analogue alkylphenols include decreased body weight and increased liver and kidney weights, often without corresponding histopathological changes at lower doses.[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxic, carcinogenic, or reproductive effects of 3-Ethyl-5-methylphenol.[2] For related ethylphenols, there is no indication of specific reproductive or developmental toxicity, with any observed effects typically occurring secondary to maternal toxicity.[8]

Experimental Protocols: A Read-Across Workflow

As no specific experimental studies for 3-Ethyl-5-methylphenol are available, this section outlines a conceptual workflow for a toxicological assessment based on the principle of read-across.

Caption: Conceptual workflow for a read-across toxicological assessment.

A standard experimental protocol that could be applied to determine the acute oral toxicity (approximating an LD50 value) would follow the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Exemplar Protocol: OECD 423 (Acute Toxic Class Method)

-

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is generally kept low (e.g., 1-2 mL/100g body weight).

-

Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The GHS classification "Harmful if swallowed" suggests a starting dose of 300 mg/kg would be appropriate.

-

Dosing Procedure: A stepwise procedure is used with a group of three animals per step. The outcome of dosing at one step determines the dose for the next group of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and changes in body weight for at least 14 days.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The test allows for the determination of a GHS classification for acute oral toxicity.

Potential Mechanisms of Action

The mechanism of toxicity for 3-Ethyl-5-methylphenol has not been specifically studied. However, for phenols in general, the primary mode of action for acute toxicity and irritation is non-specific cell damage (cytotoxicity) due to the disruption of cell membranes and denaturation of proteins. As a polar narcotic, it may also interfere with membrane function and associated enzyme systems, leading to systemic effects if absorbed.[6]

Conclusion and Recommendations

The toxicological profile of 3-Ethyl-5-methylphenol is currently defined by GHS hazard classifications derived from notifications rather than from robust, publicly available studies. The compound is considered harmful if swallowed, a skin and respiratory irritant, and capable of causing severe eye damage.

Due to the significant data gaps for crucial endpoints like repeated dose toxicity, genotoxicity, and reproductive toxicity, a read-across approach using data from analogue compounds such as p-ethylphenol and methylphenols is necessary for a preliminary risk assessment. This approach suggests a potential NOAEL for repeated oral exposure in the range of 50-300 mg/kg bw/day.

For researchers, scientists, and drug development professionals, the following is recommended:

-

Handling: Given the hazard classifications, appropriate personal protective equipment (gloves, eye protection) should be used at all times to avoid skin and eye contact. Work should be conducted in a well-ventilated area to minimize the risk of respiratory irritation.

-

Future Research: There is a clear need for empirical toxicological studies to be conducted on 3-Ethyl-5-methylphenol to fill the existing data gaps. Priority should be given to studies on acute toxicity, in vitro genotoxicity, and a 28-day repeated dose oral toxicity study.

-

Risk Assessment: Any risk assessment must explicitly acknowledge the high degree of uncertainty due to the lack of specific data and the reliance on a read-across methodology.

References

- 1. 3-Ethyl-5-methylphenol | C9H12O | CID 12775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ETHYL-5-METHYLPHENOL - Safety Data Sheet [chemicalbook.com]

- 3. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 4. ecetoc.org [ecetoc.org]

- 5. Internationalization of Read-Across as a Validated New Approach Method (NAM) for Regulatory Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. 698-71-5|3-Ethyl-5-methylphenol|BLD Pharm [bldpharm.com]

Application Note and Protocol for the HPLC Analysis of 3-Ethyl-5-methylphenol

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Ethyl-5-methylphenol. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

3-Ethyl-5-methylphenol is an alkylphenol of interest in various fields, including environmental analysis and as a potential biomarker. Accurate and reliable quantification of this compound is crucial. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of 3-Ethyl-5-methylphenol. The methodology is based on established principles for the analysis of phenols and related compounds.

Chromatographic Conditions

A summary of recommended HPLC conditions for the analysis of 3-Ethyl-5-methylphenol is presented in Table 1. These parameters are derived from various sources and can be adapted based on the specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters for 3-Ethyl-5-methylphenol Analysis

| Parameter | Recommended Conditions |

| HPLC System | Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724) and Water[1][2] |

| A) Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility)[1] | |

| B) Acetonitrile | |

| Gradient | Isocratic or gradient elution can be optimized. A suggested starting point is a 90:10 (v/v) mixture of Acetonitrile and acidified water.[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | Ambient or controlled at 30 °C |

| Detector | UV-Vis or DAD |

| Detection Wavelength | 274 nm or 278 nm[2] |

Method Performance (Typical Data)

The following table summarizes typical method performance characteristics that can be expected. These values should be verified through in-house method validation.

Table 2: Typical Method Validation Parameters

| Parameter | Expected Value |

| Retention Time (t_R_) | Analyte- and condition-dependent |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 5% |

| Accuracy/Recovery (%) | 90 - 110% |

Experimental Protocol

This section details the step-by-step procedure for the analysis of 3-Ethyl-5-methylphenol.

-

3-Ethyl-5-methylphenol analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (HPLC grade, for cleaning)

-

0.45 µm syringe filters

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of 3-Ethyl-5-methylphenol standard and dissolve it in a known volume of acetonitrile or mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

The sample preparation procedure will vary depending on the matrix. For liquid samples, a simple dilution and filtration step may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A general procedure for a liquid sample is as follows:

-

Dilute the sample with the mobile phase to bring the concentration of 3-Ethyl-5-methylphenol within the calibration range.

-

Vortex the diluted sample to ensure homogeneity.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

Set up the HPLC system according to the conditions outlined in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared samples for analysis.

-

Include quality control (QC) samples at regular intervals to monitor system performance.

-

Integrate the peak area of 3-Ethyl-5-methylphenol in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 3-Ethyl-5-methylphenol in the samples by interpolating their peak areas from the calibration curve.

Visual Representations

The following diagrams illustrate the experimental workflow for the HPLC analysis of 3-Ethyl-5-methylphenol.

Caption: HPLC analysis workflow for 3-Ethyl-5-methylphenol.

Caption: Detailed sample preparation workflow.

References

Application Note: Quantification of 3-Ethyl-5-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-5-methylphenol (CAS: 698-71-5) is an alkylphenol of interest in various fields, including environmental science, toxicology, and as a potential biomarker or chemical intermediate.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Ethyl-5-methylphenol.[1] This document provides a detailed protocol for its quantitative analysis in liquid and solid matrices.

Experimental Protocols

The following protocols are adapted from established methods for phenolic compounds and provide a framework for the analysis of 3-Ethyl-5-methylphenol.[1][6][7]

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. All glassware should be meticulously cleaned, and high-purity solvents should be used to avoid contamination.

2.1.1. Liquid Samples (e.g., Aqueous Solutions, Wastewater)

This protocol utilizes liquid-liquid extraction (LLE) to isolate the analyte from an aqueous matrix.[1][8]

-

Materials:

-

Sample containing 3-Ethyl-5-methylphenol

-

Dichloromethane (B109758) (DCM) or n-Hexane (GC grade)[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel (2L for a 1L sample)[8]

-

Concentrator apparatus (e.g., Kuderna-Danish, rotary evaporator, or nitrogen evaporator)[1]

-

1.5 mL glass GC autosampler vials[9]

-

-

Protocol:

-

Measure 1 L of the liquid sample into a 2 L separatory funnel. If necessary, adjust the sample pH to < 2 using sulfuric acid (1:1, v/v) to ensure the phenol (B47542) is in its non-ionized form.[8]

-

Add 60 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Using a mechanical shaker is recommended for consistency.[8]

-

Allow the layers to separate and drain the lower organic (DCM) layer into a collection flask.[8]

-

Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all three organic extracts.[8]

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a volume of 3–4 mL using a Kuderna-Danish apparatus or rotary evaporator.[1]

-

Further concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.[1]

-

Transfer the final extract to a 1.5 mL glass GC autosampler vial for analysis.[1]

-

2.1.2. Solid Samples (e.g., Soil, Sediment, Tissue)

This protocol uses solvent extraction with sonication.[1]

-

Materials:

-

Solid sample

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Extraction solvent mixture (e.g., Hexane:Acetone, 1:1 v/v)[1]

-

Glass jar with a Teflon®-lined cap

-

Sonicator

-

Centrifuge and centrifuge tubes

-

Concentrator apparatus

-

-

Protocol:

-

Weigh 10 g of the homogenized solid sample into a glass jar.

-

Mix the sample with anhydrous Na₂SO₄ to remove water.

-

Add 40 mL of the hexane:acetone extraction solvent mixture.[1]

-

Seal the jar and sonicate for 20 minutes.[1]

-

Decant the solvent into a collection vessel. A centrifugation step may be required to separate the extract from solid particles.

-

Repeat the extraction of the solid residue with another 40 mL of the solvent mixture.[1]

-

Combine the extracts and concentrate to a final volume of 1 mL as described in the liquid sample preparation (steps 7-9).[1]

-

Derivatization (Optional)

For improved chromatographic peak shape and sensitivity, especially at low concentrations, derivatization can be employed. This converts the polar phenol group into a less polar ether.[6][7][10] One common method is using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr).[6][7]

-

Reagents:

-

PFBBr reagent (5% in acetone)

-

Potassium carbonate solution (10%)

-

-

Protocol:

-